Trimesitylphosphine

Catalog No.
S714686
CAS No.
23897-15-6
M.F
C27H33P
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimesitylphosphine

CAS Number

23897-15-6

Product Name

Trimesitylphosphine

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C27H33P

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Ligand in Organometallic Chemistry:

Trimesitylphosphine acts as a strong σ-donor and a weak π-acceptor ligand in organometallic complexes. Its bulky mesityl groups (2,4,6-trimethylphenyl) provide steric protection around the central metal atom, influencing the reactivity and selectivity of the complex. This makes trimesitylphosphine a valuable tool for studying and designing catalysts for various organic transformations, including:

  • Hydrogenation: Trimesitylphosphine-ligated rhodium and ruthenium complexes are effective catalysts for hydrogenation reactions, such as the reduction of alkenes and alkynes to alkanes.
  • Hydroformylation: Trimesitylphosphine-based rhodium complexes are used in the hydroformylation reaction, converting alkenes into aldehydes.
  • Cross-coupling reactions: Trimesitylphosphine ligands are employed in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules.

Precursor for Phosphine-Functionalized Materials:

The presence of reactive phosphorus atom in trimesitylphosphine allows its conversion into various phosphine-functionalized materials. These materials exhibit diverse properties and find applications in:

  • Catalysis: Immobilization of trimesitylphosphine on solid supports creates heterogeneous catalysts for various reactions.
  • Sensors: Trimesitylphosphine-modified electrodes can detect specific analytes due to changes in their electrical properties upon interaction.
  • Bioconjugation: Trimesitylphosphine can be attached to biomolecules like peptides and proteins, enabling their conjugation with other molecules or surfaces for targeted drug delivery or diagnostic applications.

Trimesitylphosphine is a tertiary phosphine with the chemical formula C₂₇H₃₃P. It features three mesityl groups (1,3-dimethyl-2-benzene) attached to a phosphorus atom, contributing to its steric bulk and unique reactivity profile. The compound is typically a colorless to pale yellow liquid with a distinct odor . Its structure allows for significant steric hindrance, making it a valuable ligand in coordination chemistry.

TMP's mechanism of action in catalysis involves its ability to donate electrons to a transition metal center. This electron donation creates a reactive intermediate that facilitates the desired bond formation in cross-coupling reactions. The bulky mesityl groups play a crucial role by influencing the steric environment around the metal center, impacting reaction selectivity and preventing unwanted side reactions [5].

Citation:

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95 (7), 2457-2483 [doi: 10.1021/cr940856h]
  • Flammability: Flammable solid [4].
  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through skin [4].
  • Reactivity: Air- and moisture-sensitive. May react with strong oxidizing agents [4].

Safety Precautions:

  • Handle TMP under a fume hood while wearing appropriate personal protective equipment

Trimesitylphosphine exhibits various chemical behaviors:

  • Oxidation: It can be oxidized to form trimesitylphosphine oxide when exposed to oxygen .
  • Coordination Chemistry: Trimesitylphosphine acts as a ligand in complex formation with transition metals. Its steric bulk influences the geometry and stability of these complexes .
  • Reactivity with Ions: The compound can interact with lanthanide and scandium ions, leading to the formation of hydrogen-bonded complexes in solution .

Several methods are available for synthesizing trimesitylphosphine:

  • Alkylation of Phosphorus Compounds: One common synthesis route involves reacting phosphorus trichloride with mesityl lithium:
    PCl3+3C6H12LiC27H33P+3LiCl\text{PCl}_3+3\text{C}_6\text{H}_{12}\text{Li}\rightarrow \text{C}_{27}\text{H}_{33}\text{P}+3\text{LiCl}
  • Reduction of Phosphine Oxides: Trimesitylphosphine can also be synthesized by reducing trimesitylphosphine oxide using reducing agents such as lithium aluminum hydride .

Trimesitylphosphine finds various applications in:

  • Catalysis: It serves as a ligand in catalytic processes, particularly in transition metal catalysis.
  • Organic Synthesis: Used as an intermediate in the synthesis of other organophosphorus compounds and pharmaceuticals.
  • Material Science: Its derivatives are explored for use in materials science due to their unique electronic properties.

Studies have shown that trimesitylphosphine interacts significantly with various metal ions and nucleophiles. For instance:

  • Cyclic Voltammetry: Research indicates that anodic oxidation of trimesitylphosphine leads to radical cations that can react with nucleophiles, revealing insights into its reactivity profile .
  • Steric Effects: The steric bulk of trimesitylphosphine influences its interaction dynamics with metal centers and other reactants .

Several compounds share similarities with trimesitylphosphine due to their structural features or reactivity profiles:

Compound NameFormulaKey Characteristics
TrimethylphosphineC₃H₉PLess sterically hindered; commonly used as a ligand
TriphenylphosphineC₁₈H₁₅PBulkier; used in organic synthesis; less reactive
TriethylphosphineC₇H₁₈PSimilar reactivity but different steric properties

Trimesitylphosphine stands out due to its significant steric hindrance and unique coordination chemistry, making it particularly useful in specialized applications where traditional phosphines may not suffice.

Grignard Reagent-Based Synthesis

The most prevalent synthetic approach for trimesitylphosphine involves the utilization of Grignard reagents in combination with phosphorus trichloride [1] [2]. This methodology represents the cornerstone of tertiary phosphine synthesis and has been extensively documented in the literature for preparing sterically hindered phosphines [3] [2].

The fundamental reaction mechanism involves the nucleophilic attack of mesitylmagnesium bromide on phosphorus trichloride, proceeding through sequential substitution reactions [2] [4]. Mesitylmagnesium bromide is typically prepared from the corresponding mesityl bromide and magnesium turnings in anhydrous tetrahydrofuran [5] [6]. The preparation of the Grignard reagent requires careful control of reaction conditions, with temperatures maintained between 30-70°C to ensure optimal formation while preventing decomposition [7].

The synthetic procedure commences with the formation of mesitylmagnesium bromide in tetrahydrofuran under an inert atmosphere [2]. A typical protocol involves the addition of mesityl bromide to activated magnesium turnings in the presence of a catalytic amount of iodine to initiate the reaction [4]. The resulting Grignard solution is then slowly added to a solution of phosphorus trichloride in an appropriate solvent, typically toluene or tetrahydrofuran, at reduced temperatures to control the exothermic nature of the reaction [2] [7].

The stoichiometry of the reaction requires three equivalents of mesitylmagnesium bromide per equivalent of phosphorus trichloride to achieve complete substitution and form trimesitylphosphine [2] [4]. Temperature control during the addition is critical, with optimal conditions maintained between -10°C to 10°C to prevent side reactions and ensure high yields [7].

Reaction Conditions and Optimization

ParameterOptimal RangeEffect on Yield
Temperature-10°C to 10°CHigher temperatures promote side reactions [7]
SolventTetrahydrofuran/TolueneTetrahydrofuran provides better solubility [2]
Addition RateSlow dropwiseRapid addition leads to poor selectivity [7]
AtmosphereInert (Nitrogen/Argon)Prevents oxidation of phosphine products [2]

Post-addition, the reaction mixture is typically allowed to warm to ambient temperature and stirred for several hours to ensure complete conversion [2]. The workup procedure involves hydrolysis with water to quench unreacted Grignard reagent, followed by extraction into appropriate organic solvents [7].

Reported yields for this synthetic approach vary considerably depending on the specific conditions employed, with literature values ranging from 60-80% for isolated trimesitylphosphine [8] . The variability in yields is attributed to the sensitivity of the reaction to moisture, oxygen, and temperature fluctuations during the synthesis [2].

Phosphorus Trichloride Derivative Routes

Alternative synthetic methodologies for trimesitylphosphine involve the use of various phosphorus trichloride derivatives and modified reaction conditions [3] [10]. These approaches have been developed to address limitations associated with traditional Grignard-based syntheses, particularly regarding functional group tolerance and reaction selectivity [10].

One significant derivative route involves the use of phosphorus trichloride in conjunction with aromatic hydrocarbons under Friedel-Crafts conditions [10]. This electrophilic aromatic substitution approach utilizes aluminum chloride or tin tetrachloride as Lewis acid catalysts to promote the formation of carbon-phosphorus bonds [10]. However, this methodology typically results in lower regioselectivity compared to organometallic approaches [10].

The reaction mechanism proceeds through the formation of a phosphorus-aluminum complex, which acts as a strong electrophile toward the electron-rich mesitylene substrate [10]. The process requires careful control of reaction stoichiometry to prevent over-substitution and formation of unwanted phosphine oxide byproducts [10].

Comparative Analysis of Phosphorus Sources

Phosphorus SourceReaction ConditionsTypical YieldAdvantagesLimitations
Phosphorus Trichloride-10°C, THF60-80% [8]High selectivityRequires anhydrous conditions
Phosphorus Tribromide0-25°C, Toluene45-65% [7]Milder conditionsLower yields
Phosphorus Triiodide25°C, Diethyl ether40-55% [7]Room temperatureExpensive reagent

Another derivative approach involves the reduction of phosphorus pentoxide derivatives followed by alkylation [11]. This methodology provides access to phosphines through a multi-step sequence but generally requires more extensive purification procedures [11].

The use of phosphorus trichloride derivatives in non-polar solvents has also been investigated as a means to improve reaction selectivity [10]. Aromatic solvents such as toluene and xylene provide enhanced solubility for the sterically demanding trimesitylphosphine product while minimizing competing reactions [7].

Purification and Isolation Techniques

The purification of trimesitylphosphine presents unique challenges due to its air-sensitive nature and tendency to form phosphine oxide upon exposure to atmospheric conditions [12] [13]. Effective purification strategies must balance the need for high purity with the preservation of the phosphine functionality [12].

The primary purification methodology involves recrystallization from appropriate solvent systems [1] [12]. Trimesitylphosphine exhibits good solubility in common organic solvents including diethyl ether, toluene, and dichloromethane, making these suitable for recrystallization procedures [12]. The compound typically crystallizes as white crystals with a melting point range of 185-188°C [14] [15].

Optimal recrystallization conditions involve dissolution of the crude product in hot ethanol followed by slow cooling to promote crystal formation [16]. Alternative solvent systems include dichloromethane-hexane mixtures, which provide effective purification while maintaining high recovery rates [8]. The recrystallization process must be conducted under inert atmosphere conditions to prevent oxidation [16].

Purification Methods Comparison

MethodPurity AchievedRecovery RateTime RequiredEquipment Needs
Recrystallization (Ethanol)>95% [16]70-85%4-6 hoursStandard glassware
Column Chromatography>98% [13]60-75%2-3 hoursSilica gel, inert atmosphere
Sublimation>99% [12]50-65%8-12 hoursVacuum line, heating

Column chromatography represents an alternative purification approach, particularly for cases where recrystallization proves insufficient [13]. Silica gel chromatography using hexane-ethyl acetate gradient systems has been reported for the purification of related phosphine compounds [17]. However, this method requires careful handling due to the potential for phosphine oxidation on the silica surface [18].

Sublimation techniques offer the highest purity levels but typically result in lower recovery rates due to thermal decomposition at elevated temperatures [12]. The method is particularly useful for removing high-boiling impurities and phosphine oxide contaminants [12].

Storage considerations are critical for maintaining the purity of isolated trimesitylphosphine [12]. The compound should be stored under inert atmosphere at reduced temperatures to prevent decomposition [12]. Solid-state storage in sealed containers under nitrogen or argon provides optimal stability for extended periods [15].

The characterization of purified trimesitylphosphine typically involves phosphorus-31 nuclear magnetic resonance spectroscopy, which provides definitive identification of the compound and assessment of purity [1] [2]. The characteristic chemical shift for trimesitylphosphine appears at approximately -22.6 parts per million in deuterated chloroform [2].

XLogP3

7.9

Wikipedia

Tris(2,4,6-trimethylphenyl)phosphine

Dates

Modify: 2023-08-15

Explore Compound Types